1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide
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Overview
Description
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide is a heterocyclic compound that features an imidazole ring substituted with a carboxylic acid group at the 4-position, an aminosulfonyl group at the 5-position, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the imidazole ring, followed by functional group modifications to introduce the carboxylic acid, aminosulfonyl, and hydrazide groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with oxidized functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes.
Comparison with Similar Compounds
- 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, methyl ester
- 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, ethyl ester
Comparison: 1H-Imidazole-4-carboxylic acid, 5-(aminosulfonyl)-, hydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical and biological properties. Compared to its methyl and ethyl ester counterparts, the hydrazide derivative may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.
Properties
CAS No. |
61006-87-9 |
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Molecular Formula |
C4H7N5O3S |
Molecular Weight |
205.20 g/mol |
IUPAC Name |
4-(hydrazinecarbonyl)-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C4H7N5O3S/c5-9-3(10)2-4(8-1-7-2)13(6,11)12/h1H,5H2,(H,7,8)(H,9,10)(H2,6,11,12) |
InChI Key |
YMZIXVHPPCSPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)S(=O)(=O)N)C(=O)NN |
Origin of Product |
United States |
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